1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical compounds . It includes a bromophenyl group, a propanoyl group, an azetidine ring, and a piperidine ring with a carboxamide group.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes an azetidine ring and a piperidine ring. These are types of heterocyclic amines, which are common in many pharmaceuticals . The bromophenyl group is a type of aryl halide, which is often involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. For example, the presence of the bromine atom and the amide group could potentially increase its reactivity .Scientific Research Applications
Advanced Building Blocks for Drug Discovery
The synthesis and characterization of azetidine-based isosteres, including compounds similar to "1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide," have been reported. These compounds are recognized for their larger size and increased conformational flexibility compared to parent heterocycles, demonstrating potential utility as building blocks in lead optimization programs for drug discovery (Feskov et al., 2019).
Biological Evaluation for Antidepressant and Nootropic Agents
Compounds structurally related to azetidinones have been synthesized and evaluated for their antidepressant activity and nootropic (cognitive enhancing) properties. The studies have identified certain azetidinone derivatives exhibiting high antidepressant and nootropic activities, suggesting the potential of the azetidinone skeleton as a central nervous system (CNS) active agent (Thomas et al., 2016).
Anticancer and Anti-angiogenic Activities
Research has also explored the synthesis of novel piperidine-4-carboxamide derivatives for their efficacy in inhibiting angiogenesis in vivo and their DNA cleavage abilities. Such studies suggest that certain piperidine analogues could be promising anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Potential as PET Radioligands
The synthesis of novel ligands for cerebral cannabinoid receptor imaging, which are structurally similar to "this compound," has been reported. These ligands, due to their higher binding affinity and lower lipophilicity, hold promise as PET radioligands for imaging cerebral cannabinoid receptors, indicating a potential application in neuroscience research (Fan et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[1-[3-(4-bromophenyl)propanoyl]azetidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN3O2/c19-15-4-1-13(2-5-15)3-6-17(23)22-11-16(12-22)21-9-7-14(8-10-21)18(20)24/h1-2,4-5,14,16H,3,6-12H2,(H2,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJKFGCOCVFQCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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